molecular formula C15H15NO2S B269378 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide

Cat. No. B269378
M. Wt: 273.4 g/mol
InChI Key: HCOCEUSTPZTARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTC is a member of the thiophene family of compounds and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and angiogenesis. N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has also been shown to have anti-tumor and anti-angiogenic properties by inhibiting the growth of cancer cells and the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in lab experiments. It has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-tumor and anti-angiogenic properties and its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide and its potential applications in other diseases.

Synthesis Methods

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-bromoanisole with potassium tert-butoxide, followed by the reaction with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide.

Scientific Research Applications

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of interesting biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

Product Name

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

N-[3-(2-methylprop-2-enoxy)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15NO2S/c1-11(2)10-18-13-6-3-5-12(9-13)16-15(17)14-7-4-8-19-14/h3-9H,1,10H2,2H3,(H,16,17)

InChI Key

HCOCEUSTPZTARS-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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